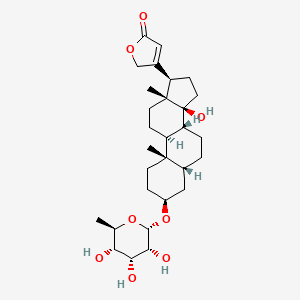
Ascleposid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascleposid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a naturally occurring glycoside found in certain plant species and has been the subject of extensive research due to its unique properties and potential benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ascleposid typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The purified compound is then subjected to various chemical reactions to obtain the desired form of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are also employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ascleposid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Ascleposid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of Ascleposid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its observed biological effects. The compound binds to specific receptors and enzymes, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Ascleposid is compared with other similar glycosides, highlighting its unique properties. Similar compounds include:
Digitoxin: Another glycoside with cardiac effects.
Strophanthin: Known for its use in treating heart conditions.
Ouabain: A glycoside with similar biological activities.
This compound stands out due to its unique molecular structure and diverse range of applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3080-19-1 |
|---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
WQMLFJWIKARBFW-DWWCTUHQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















